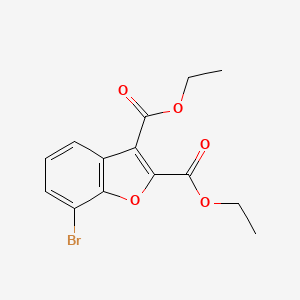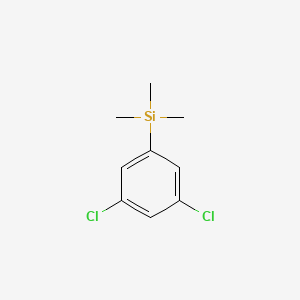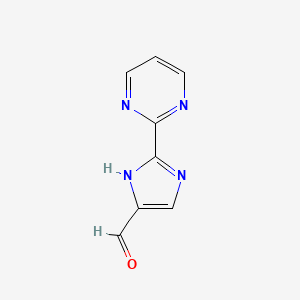![molecular formula C15H8F9IO3S B13688746 Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B13688746.png)
Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate: is an organoiodine compound widely used in organic synthesis. It is known for its strong oxidizing properties and is often employed as a reagent in various chemical reactions. The compound’s molecular formula is C15H8F9IO3S, and it has a molecular weight of 566.18 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate can be synthesized through the reaction of 4-trifluoromethylphenyl iodide with trifluoromethanesulfonic acid. The reaction typically occurs in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often involve a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate primarily undergoes oxidation and substitution reactions. It is a potent oxidizing agent and can facilitate the oxidation of various organic substrates .
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific substrates used. For example, oxidation reactions can yield ketones, aldehydes, or carboxylic acids, while substitution reactions can introduce various functional groups onto aromatic rings .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate is used as an oxidizing agent and a reagent for introducing trifluoromethyl groups into molecules. It is also employed in the synthesis of complex organic compounds .
Biology and Medicine: The compound’s ability to oxidize and modify biomolecules makes it useful in biochemical research. It can be used to study oxidative stress and its effects on biological systems .
Industry: In industrial applications, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its strong oxidizing properties are leveraged to produce high-value chemical intermediates .
Mécanisme D'action
The mechanism by which Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate exerts its effects involves the transfer of an iodine atom to the substrate, facilitating oxidation or substitution reactions. The compound acts as an electrophile, and its high reactivity is due to the presence of the trifluoromethyl groups, which stabilize the positive charge on the iodine atom .
Comparaison Avec Des Composés Similaires
- Bis(4-fluorophenyl)iodonium triflate
- Bis(4-bromophenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium triflate
Uniqueness: Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate is unique due to the presence of trifluoromethyl groups, which enhance its oxidizing power and stability. Compared to similar compounds, it offers higher reactivity and selectivity in oxidation and substitution reactions .
Propriétés
Formule moléculaire |
C15H8F9IO3S |
|---|---|
Poids moléculaire |
566.18 g/mol |
Nom IUPAC |
bis[4-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H8F6I.CHF3O3S/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
IPNMEMKDCWTRGK-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)[I+]C2=CC=C(C=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13688690.png)
![3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13688696.png)
![2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran](/img/structure/B13688698.png)
![5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13688718.png)




![(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate](/img/structure/B13688740.png)
![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13688743.png)

